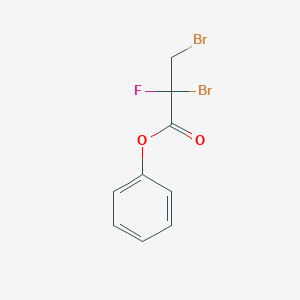![molecular formula C9H18N2O B14351741 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol CAS No. 91086-15-6](/img/structure/B14351741.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is a bicyclic compound that features a diazabicyclo[3.2.1]octane core. This structure is significant due to its presence in various biologically active molecules, including tropane alkaloids. The compound’s unique structure imparts interesting chemical and biological properties, making it a subject of extensive research in organic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol typically involves the construction of the diazabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the diazabicyclo[3.2.1]octane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s structure is similar to that of natural alkaloids, making it useful in studying biological processes.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
Tropine: Another compound with a similar bicyclic structure.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: A related compound with slight structural differences.
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: A derivative with different functional groups.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of an ethanol group. This gives it distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
91086-15-6 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-6-8-2-3-9(7-10)11(8)4-5-12/h8-9,12H,2-7H2,1H3 |
InChI 键 |
BKLJHZNEHATCBI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2CCC(C1)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



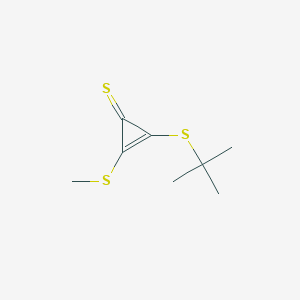

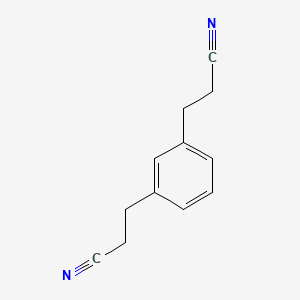
methanolate](/img/structure/B14351686.png)
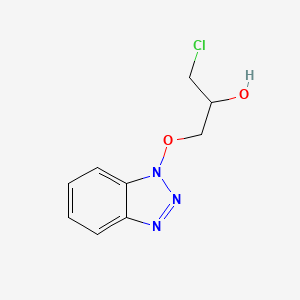
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
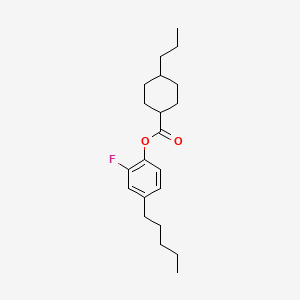

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)


